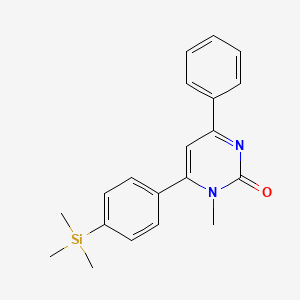
1-Methyl-4-phenyl-6-(4-trimethylsilylphenyl)pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-phenyl-6-(4-trimethylsilylphenyl)pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a methyl group at position 1, a phenyl group at position 4, and a trimethylsilylphenyl group at position 6. The compound’s unique structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Methyl-4-phenyl-6-(4-trimethylsilylphenyl)pyrimidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehyde, acetophenone, and urea.
Condensation Reaction: These starting materials undergo a Biginelli condensation reaction in the presence of a catalyst such as hydrochloric acid or acetic acid.
Cyclization: The intermediate product is then cyclized to form the pyrimidine ring.
Functional Group Modification:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-phenyl-6-(4-trimethylsilylphenyl)pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as dihydropyrimidines.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF), which removes the silyl group and allows for further functionalization.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl derivatives.
Scientific Research Applications
1-Methyl-4-phenyl-6-(4-trimethylsilylphenyl)pyrimidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-phenyl-6-(4-trimethylsilylphenyl)pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
1-Methyl-4-phenyl-6-(4-trimethylsilylphenyl)pyrimidin-2-one can be compared with other pyrimidine derivatives such as:
1-Methyl-4-phenylpyrimidin-2-one: Lacks the trimethylsilyl group, resulting in different chemical reactivity and biological activity.
4-Phenyl-6-(4-trimethylsilylphenyl)pyrimidin-2-one: Lacks the methyl group at position 1, which can affect its binding affinity to molecular targets.
1-Methyl-6-(4-trimethylsilylphenyl)pyrimidin-2-one: Lacks the phenyl group at position 4, leading to variations in its chemical and biological properties.
The presence of the trimethylsilyl group in this compound imparts unique steric and electronic effects, making it distinct from its analogs and contributing to its specific applications and activities.
Properties
IUPAC Name |
1-methyl-4-phenyl-6-(4-trimethylsilylphenyl)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OSi/c1-22-19(16-10-12-17(13-11-16)24(2,3)4)14-18(21-20(22)23)15-8-6-5-7-9-15/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORHQTUPCONFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B5986831.png)
![2-[2-(4-FLUOROPHENYL)ACETAMIDO]-N-PHENYLBENZAMIDE](/img/structure/B5986839.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-butenamide](/img/structure/B5986847.png)
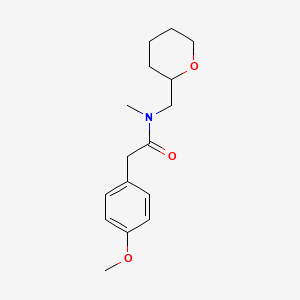
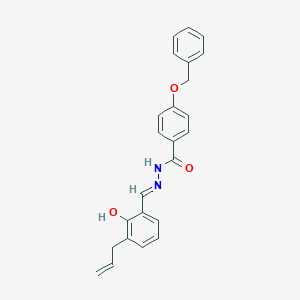
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyridinyl)-1-propanamine](/img/structure/B5986861.png)
methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B5986863.png)
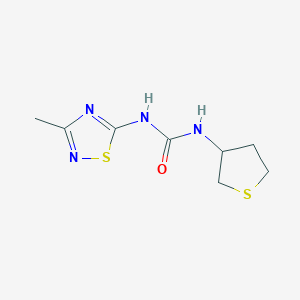
![5-(1-Benzofuran-2-yl)-3-[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]-1,2,4-triazine](/img/structure/B5986892.png)
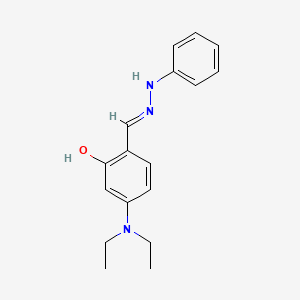
![2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzamide](/img/structure/B5986910.png)
![4-chloro-3-{[(3-chlorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5986914.png)
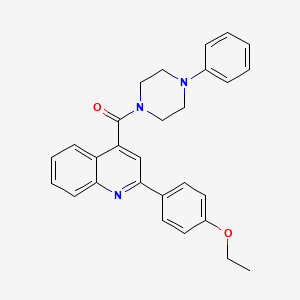
![[4-Acetyloxy-3-(5-morpholin-4-ylpentylsulfanyl)phenyl] acetate;hydrochloride](/img/structure/B5986930.png)
